molecular formula C6H10N2O3 B12872677 N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide

N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide

Cat. No.: B12872677
M. Wt: 158.16 g/mol
InChI Key: BQJJYDOXPUORJD-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves the cycloaddition reaction of suitable precursors. One common method involves the reaction of an araldoxime with an appropriate alkyne in the presence of a catalyst such as iodosobenzene and CTAB (cetyltrimethylammonium bromide) in a water medium at ambient temperature . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of metal-free synthetic routes can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

N-methoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C6H10N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H2,1-2H3

InChI Key

BQJJYDOXPUORJD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NOCC1)OC

Origin of Product

United States

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